Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

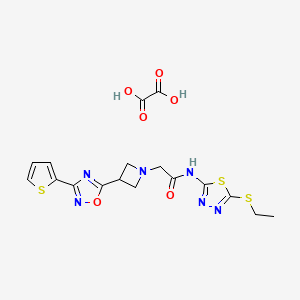

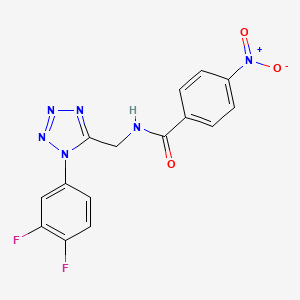

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.422. It belongs to the class of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- The compound has been involved in the synthesis of benzofuro[3,2‐d]pyrimidines, showing potential antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Aurora Kinase Inhibitor in Cancer Treatment

- Derivatives of this compound, particularly piperidine-4-carboxylic acid derivatives, have shown promise as inhibitors of Aurora A kinase, suggesting a role in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Palladium-Catalyzed CH Functionalization

- It has been used in oxindole synthesis via palladium-catalyzed CH functionalization, highlighting its role in advanced organic synthesis techniques (Magano, Kiser, Shine & Chen, 2014).

Human Beta(3) Agonists

- Phenyl sulfonamides derivatives, including those with a piperidine moiety, have shown biological activity on the human beta(3)-adrenergic receptor, indicating potential applications in treating diseases related to these receptors (Hu et al., 2001).

Anti-Angiogenic and DNA Cleavage Studies

- Piperidine-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Analgesic/Neuroleptic Activity

- N-Butyrophenone prodine-like compounds, including those with a piperidine ring, have shown a combination of analgesic and neuroleptic activity, indicating potential applications in pain management and neurology (Iorio, Reymer & Frigeni, 1987).

Membrane-Bound Phospholipase A2 Inhibitors

- Sulfonamide derivatives, including those with a piperidine structure, have been identified as potent inhibitors of membrane-bound phospholipase A2, suggesting therapeutic potential in conditions like myocardial infarction (Oinuma et al., 1991).

Post-Polymerization α-Functionalization

- The compound has been used in post-polymerization modification methods for α-terminal functionalized polysarcosine, demonstrating its utility in polymer chemistry (Borova et al., 2021).

Mécanisme D'action

Target of Action

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a derivative of phenylpiperidines . Phenylpiperidines are known to have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects . .

Mode of Action

Given its structural similarity to other phenylpiperidines, it may interact with its targets in a similar manner, potentially exhibiting central nervous system effects .

Propriétés

IUPAC Name |

phenyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(22-17-7-3-1-4-8-17)21-15-16-11-13-23(14-12-16)20(25)26-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPMMIZQWXXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2796127.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)

![N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2796132.png)

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)

![2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid](/img/structure/B2796138.png)

![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)